molecular formula C24H44N4O2 B12741553 p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- CAS No. 102808-97-9

p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)-

Cat. No.: B12741553
CAS No.: 102808-97-9
M. Wt: 420.6 g/mol
InChI Key: MCMARFMAYMRJEF-UHFFFAOYSA-N
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Description

p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)-: is a synthetic organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- typically involves the reaction of p-benzoquinone with diethylaminopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structures of the synthesized compounds are confirmed by techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the quinone structure and the diethylamino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Chemistry: In chemistry, p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: This compound has shown potential in biological applications, particularly in the development of anticancer agents. Studies have demonstrated its cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent .

Industry: In the industrial sector, p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- is explored for its use in the production of polymers and other advanced materials. Its ability to undergo multiple redox reactions makes it suitable for applications in energy storage devices such as rechargeable batteries .

Mechanism of Action

The mechanism of action of p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- involves its interaction with cellular components, leading to oxidative stress and cell death. The compound targets specific molecular pathways, disrupting cellular functions and inducing apoptosis in cancer cells . The presence of diethylamino groups enhances its ability to penetrate cell membranes and exert its effects.

Comparison with Similar Compounds

Uniqueness: p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- stands out due to its specific diethylamino groups, which enhance its biological activity and make it a promising candidate for medicinal applications

Properties

CAS No.

102808-97-9

Molecular Formula

C24H44N4O2

Molecular Weight

420.6 g/mol

IUPAC Name

2,5-bis[5-(diethylamino)pentylamino]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C24H44N4O2/c1-5-27(6-2)17-13-9-11-15-25-21-19-24(30)22(20-23(21)29)26-16-12-10-14-18-28(7-3)8-4/h19-20,25-26H,5-18H2,1-4H3

InChI Key

MCMARFMAYMRJEF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCNC1=CC(=O)C(=CC1=O)NCCCCCN(CC)CC

Origin of Product

United States

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